molecular formula C7H9BrF2N2O B2506878 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole CAS No. 1856042-45-9

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2506878
CAS No.: 1856042-45-9
M. Wt: 255.063
InChI Key: IJSOVGUSHALRCZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by:

  • 2,2-Difluoroethyl at the N1 position, enhancing lipophilicity and metabolic stability.
  • Methoxymethyl at position 5, improving solubility compared to alkyl or aryl substituents .

This compound is part of a broader class of fluorinated pyrazoles, which are studied for applications in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2O/c1-13-4-6-5(8)2-11-12(6)3-7(9)10/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSOVGUSHALRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1CC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester to form the pyrazole core.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the difluoroethyl group:

    Introduction of the methoxymethyl group: The final step involves the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.

Chemical Reactions Analysis

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The methoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The difluoroethyl and methoxymethyl groups can influence its binding affinity and selectivity towards these targets, modulating its activity and potency.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Differences Potential Impact on Properties Reference
4-Bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole Methoxymethyl Baseline compound Balanced solubility and lipophilicity
4-Bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole Ethoxymethyl Longer alkyl chain (ethoxy vs. methoxy) Increased lipophilicity, reduced solubility
4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole Sulfonylmethyl Bulky sulfonyl group, trifluoroethyl at N1 Enhanced steric hindrance, reduced metabolic stability

Analysis :

  • Ethoxymethyl (vs.
  • Sulfonylmethyl introduces polar sulfonyl groups, which may enhance binding to charged biological targets but limit passive diffusion .

Substituent Variations at N1

Compound Name Substituent at N1 Key Differences Potential Impact on Properties Reference
4-Bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole 2,2-Difluoroethyl Baseline compound Moderate steric bulk, fluorophilic effects
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole Difluoromethyl Smaller substituent Reduced steric hindrance, increased electrophilicity
4-Bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole Methyl Lack of fluorine at N1 Lower lipophilicity, altered metabolic pathways

Analysis :

  • Difluoromethyl (vs.
  • Methyl at N1 eliminates fluorine-induced electronic effects, simplifying metabolic degradation .

Halogen and Functional Group Modifications

Compound Name Key Functional Features Key Differences Potential Impact on Properties Reference
4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole Chlorothiophene at position 3 Heterocyclic thiophene ring Enhanced π-π stacking, altered electronic distribution
5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole Nitro group at position 4 Strong electron-withdrawing nitro group Increased reactivity, potential toxicity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Bromophenyl and fluorophenyl Extended aromatic system Improved binding to hydrophobic pockets

Analysis :

  • Nitro groups introduce reactivity risks (e.g., mutagenicity) but enhance electrophilicity for nucleophilic substitution reactions .

Physical Properties

  • Molecular Weight : The target compound (C₇H₉BrF₂N₂O) has a molecular weight of 241.04 g/mol, comparable to analogs like 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (225.03 g/mol) .
  • Solubility : The methoxymethyl group likely improves solubility in polar solvents compared to ethoxymethyl or trifluoroethyl analogs .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom at position 4 and a methoxymethyl group at position 5 of the pyrazole ring, with a difluoroethyl substituent at position 1. This unique combination of substituents contributes to its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific activities of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole have been investigated in various studies.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines such as TNF-α and IL-6
AnalgesicPain relief comparable to standard analgesics like indomethacin
AntimicrobialEffective against bacterial strains such as E. coli and S. aureus
AnticancerPotential in inhibiting cancer cell proliferation in various cancer types

The biological activity of 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of inflammatory mediators.
  • Cytokine Modulation : It can modulate the production of cytokines such as TNF-α and IL-6, leading to reduced inflammation and pain response.
  • Antimicrobial Action : The presence of the difluoroethyl group enhances its interaction with bacterial cell membranes, increasing permeability and leading to cell death.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

  • Anti-inflammatory Studies : A study demonstrated that derivatives similar to 4-bromo-1-(2,2-difluoroethyl)-5-(methoxymethyl)-1H-pyrazole exhibited significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µM. These findings suggest potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed effective antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Potential : Preliminary investigations into the anticancer properties revealed that certain pyrazole derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction .

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